molecular formula C20H20ClN5O B2359861 (4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 951602-33-8

(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2359861
CAS No.: 951602-33-8
M. Wt: 381.86
InChI Key: OYSLSILXSBIALT-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a triazole ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution on the Piperazine Ring: The piperazine ring is substituted with a benzyl group through a nucleophilic substitution reaction.

    Coupling of the Two Fragments: The final step involves coupling the triazole and piperazine fragments through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (4-benzylpiperazin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone
  • (4-benzylpiperazin-1-yl)(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Uniqueness

(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is unique due to the specific substitution pattern on the triazole ring, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c21-17-7-4-8-18(13-17)26-15-19(22-23-26)20(27)25-11-9-24(10-12-25)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLSILXSBIALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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